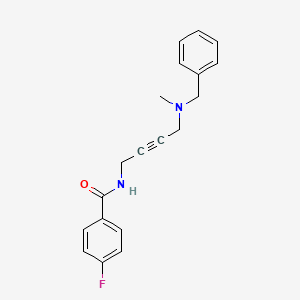

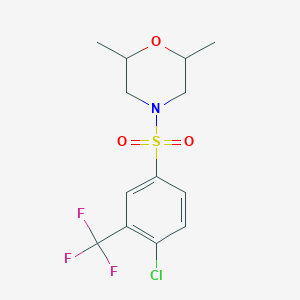

![molecular formula C22H19N7O2 B2410311 N-(1-(1-(2,3-dimetilfenil)-1H-pirazolo[3,4-d]pirimidin-4-il)-3-metil-1H-pirazolo-5-il)furan-2-carboxamida CAS No. 1005975-21-2](/img/structure/B2410311.png)

N-(1-(1-(2,3-dimetilfenil)-1H-pirazolo[3,4-d]pirimidin-4-il)-3-metil-1H-pirazolo-5-il)furan-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is an intriguing compound in the field of medicinal chemistry. It represents a class of molecules with potential therapeutic applications due to its complex structure and promising biological activities. The compound is noted for its interaction with various biological targets, making it a focal point of research in multiple scientific disciplines.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis begins with the procurement of 2,3-dimethylphenyl, 1H-pyrazolo[3,4-d]pyrimidine, and furan-2-carboxylic acid.

Step-by-Step Synthesis:

The initial step involves the formation of 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine through a condensation reaction.

Subsequent methylation yields 1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole.

Final coupling with furan-2-carboxylic acid using peptide coupling reagents like EDCI/HOBt produces the desired compound.

Industrial Production Methods: In industrial settings, the synthesis is optimized for scale. It involves:

Utilizing continuous flow reactors to enhance reaction efficiency.

Employing robust purification techniques like recrystallization and chromatography for high yield and purity.

Types of Reactions:

Oxidation: This compound can undergo oxidative transformations, particularly at the pyrazole rings.

Reduction: Certain reducing agents can target the pyrimidine and pyrazole moieties, altering their oxidation state.

Substitution: The compound exhibits nucleophilic substitution, especially at the furan-2-carboxamide group.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Reagents like alkyl halides under basic conditions.

Major Products Formed:

Oxidized derivatives primarily altering the electronic distribution in the pyrazole rings.

Reduced forms showcasing changes in the pyrimidine and pyrazole moieties.

Substituted products where the furan-2-carboxamide group undergoes modifications.

Aplicaciones Científicas De Investigación

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is extensively explored for:

Chemistry: : Investigating new synthetic methodologies and reaction mechanisms.

Biology: : Studying its interaction with enzymes and receptors.

Medicine: : Potential therapeutic agent for conditions like inflammation, cancer, and neurodegenerative diseases.

Industry: : Use as a precursor for creating novel materials with unique properties.

Mecanismo De Acción

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide stands out due to:

Structural Complexity: : Its multi-ring system provides a unique scaffold compared to simpler analogs.

Biological Activity: : Demonstrates higher affinity and selectivity towards biological targets.

Pharmacokinetics: : Potential for improved bioavailability and metabolic stability.

Comparación Con Compuestos Similares

Pyrazolo[3,4-d]pyrimidine derivatives.

Furan-2-carboxamide analogs.

Other multi-ring nitrogen-containing heterocycles.

This article provides a comprehensive overview, capturing the essence and complexity of the compound N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide. If there's any specific detail you'd like to delve deeper into, let’s go!

Propiedades

IUPAC Name |

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O2/c1-13-6-4-7-17(15(13)3)28-20-16(11-25-28)21(24-12-23-20)29-19(10-14(2)27-29)26-22(30)18-8-5-9-31-18/h4-12H,1-3H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMAFZIATSRRLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)

![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)

![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)

![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)

![(1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2410247.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)

![1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2410250.png)